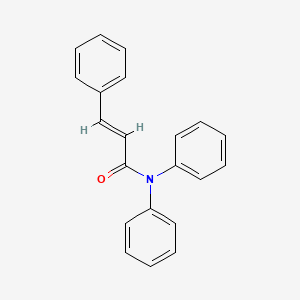

N,N-Diphenyl-cinnamamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H17NO |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(E)-N,N,3-triphenylprop-2-enamide |

InChI |

InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ |

InChI Key |

GCTCULHQKVKNJT-WUKNDPDISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Diphenylcinnamamide

Established Synthetic Pathways for N,N-Diphenylcinnamamide

The synthesis of N,N-Diphenylcinnamamide, a tertiary amide, is most traditionally accomplished through well-established amidation reactions. These methods form the bedrock of its laboratory-scale and potential industrial production.

Amidation Reactions utilizing Cinnamoyl Chloride Precursors

The most common and direct route to N,N-Diphenylcinnamamide involves the acylation of diphenylamine (B1679370) with cinnamoyl chloride. whiterose.ac.uk This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. The subsequent elimination of a chloride ion results in the formation of the stable amide bond.

The general transformation can be represented as follows:

(C₆H₅)₂NH + C₆H₅CH=CHCOCl → C₆H₅CH=CHCON(C₆H₅)₂ + HCl

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic base is typically employed. whiterose.ac.uk Triethylamine (B128534) is a common choice for this purpose, acting as an acid scavenger. whiterose.ac.uk The reaction is often carried out in an inert solvent, such as methylene (B1212753) dichloride, at reflux temperatures. whiterose.ac.uk

In some protocols, a coupling agent like 1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid precursor, cinnamic acid, before the addition of the amine. whiterose.ac.uk However, the use of the more reactive cinnamoyl chloride generally provides a more direct pathway. whiterose.ac.uk

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the amidation reaction is highly dependent on the specific conditions employed. Optimization of parameters such as temperature, reaction time, and stoichiometry of reagents is crucial for maximizing the yield and purity of N,N-Diphenylcinnamamide.

For similar amide synthesis, increasing the reaction temperature can significantly enhance the reaction rate and, consequently, the yield. For instance, in related amidation reactions, raising the temperature from ambient conditions to 150°C has been shown to dramatically increase product formation. researchgate.net The choice of base is also critical. While inorganic bases like potassium carbonate can be used, organic bases such as triethylamine are frequently employed in these acylation reactions. whiterose.ac.ukresearchgate.net The optimal molar ratio of the amine, acyl chloride, and base needs to be carefully determined to ensure complete conversion and minimize side reactions.

The following table summarizes key parameters that are typically optimized for amidation reactions:

| Parameter | Typical Range/Options | Influence on Reaction |

| Temperature | Room Temperature to 150°C | Affects reaction rate and yield. researchgate.net |

| Solvent | Methylene Dichloride, Toluene, THF | Influences solubility of reactants and reaction kinetics. whiterose.ac.uknih.gov |

| Base | Triethylamine, Potassium Carbonate | Neutralizes HCl byproduct, drives equilibrium. whiterose.ac.ukresearchgate.net |

| Reaction Time | Minutes to several hours | Dependent on temperature and reactivity of substrates. whiterose.ac.uknih.gov |

| Reagent Ratio | Stoichiometric or slight excess of one reagent | Affects conversion and can minimize impurities. |

Systematic screening of these variables allows for the development of a robust and high-yielding synthesis of N,N-Diphenylcinnamamide.

Advanced C-N Bond Formation Strategies Applicable to Amide Synthesis

Beyond traditional amidation, modern synthetic chemistry offers sophisticated transition-metal catalyzed cross-coupling reactions for the formation of C-N bonds. These methods, particularly those employing palladium and nickel catalysts, represent a powerful alternative for the synthesis of amides, including sterically hindered tertiary amides like N,N-Diphenylcinnamamide.

Transition-Metal Catalysis: Palladium and Nickel-Catalyzed Amination Approaches

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines and related compounds. wikipedia.org This reaction allows for the formation of a C-N bond between an aryl halide or pseudohalide and an amine. While extensively used for synthesizing primary and secondary amines, its principles can be extended to the synthesis of amides, including N,N-disubstituted amides.

In the context of N,N-Diphenylcinnamamide synthesis, a plausible Buchwald-Hartwig approach would involve the coupling of diphenylamine with a cinnamoyl electrophile, such as cinnamoyl chloride or a related derivative, in the presence of a palladium catalyst and a suitable ligand.

Nickel-catalyzed amination has emerged as a cost-effective and powerful alternative to palladium-based systems. nih.govacs.org Nickel catalysts can effectively couple aryl chlorides, which are often less reactive than the corresponding bromides or iodides, with a variety of amines. acs.org The application of nickel catalysis to the synthesis of N,N-Diphenylcinnamamide would follow a similar logic to the palladium-catalyzed approach, involving the coupling of diphenylamine with a cinnamoyl precursor.

For challenging couplings, such as the formation of sterically demanding tertiary amides, bulky and electron-rich phosphine (B1218219) ligands are often required. The Buchwald group has developed a range of biarylphosphine ligands that have proven to be highly effective in a wide array of C-N cross-coupling reactions. mit.edunih.gov

The following table presents a selection of ligands commonly used in palladium-catalyzed amination and their potential applicability to the synthesis of N,N-Diphenylcinnamamide:

| Ligand | Structure | Key Features and Applications |

| XPhos | A bulky, electron-rich biarylphosphine ligand effective for a broad range of C-N couplings, including those with challenging substrates. organic-chemistry.org | |

| BippyPhos | Demonstrates a very broad substrate scope for the amination of (hetero)aryl chlorides with various amines and amides. nih.gov | |

| GPhos | A dialkylbiaryl monophosphine ligand designed for high catalyst stability and efficiency in C-N couplings at room temperature. nih.gov | |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that form robust complexes with palladium and nickel, effective in a variety of cross-coupling reactions. researchgate.netnih.gov |

The choice of ligand is often determined through screening, and the optimal ligand can vary depending on the specific substrates and reaction conditions. For the synthesis of N,N-Diphenylcinnamamide, ligands that can accommodate the steric bulk of diphenylamine and promote the coupling with the cinnamoyl electrophile would be essential.

A significant challenge in transition-metal catalyzed amination is catalyst deactivation, where the active catalytic species is converted into an inactive or less active form, leading to incomplete conversion and lower yields. mit.edu Deactivation can occur through various pathways, including the formation of stable off-cycle complexes or catalyst decomposition at elevated temperatures. mit.edunih.gov

In the context of C-N cross-coupling, catalyst deactivation can be particularly problematic when using substrates with coordinating functional groups or sterically demanding amines. mit.edu The rational design of ligands and catalyst systems is a key strategy to mitigate these issues. For instance, the development of more stable palladium precatalysts, such as those incorporating a cinnamyl ligand (e.g., [Pd(cinnamyl)Cl]₂), can lead to more efficient generation of the active Pd(0) species and improved catalyst longevity. nih.govrsc.orgchemrxiv.org

Strategies to overcome catalyst deactivation include:

Ligand Modification: Introducing bulky and electron-donating groups on the phosphine ligand can enhance the stability of the catalyst and promote the desired reductive elimination step. nih.gov

Use of Well-Defined Precatalysts: Precatalysts that readily form the active catalytic species under mild conditions can minimize the formation of inactive complexes. researchgate.netrsc.org

Optimization of Reaction Conditions: Careful control of temperature, base, and solvent can help to suppress deactivation pathways. For example, the use of weaker bases may be beneficial for substrates that are sensitive to strong basic conditions. mit.edu

By understanding and addressing the mechanisms of catalyst deactivation, it is possible to develop robust and efficient palladium and nickel-catalyzed methods for the synthesis of a wide range of amides, including N,N-Diphenylcinnamamide.

Base-Mediated Amidation Reactions and Mechanistic Considerations

The synthesis of N,N-diphenylcinnamamide, like many amides, is frequently achieved through amidation reactions, which involve the coupling of a carboxylic acid or its derivative with an amine. Base-mediated processes are central to this transformation, facilitating the reaction by activating either the carboxylic acid component or the amine.

A common and traditional method involves the conversion of cinnamic acid into a more reactive species, such as an acyl chloride (cinnamoyl chloride), which then readily reacts with diphenylamine. google.com The base, often a tertiary amine like triethylamine, is used to neutralize the HCl byproduct generated during the reaction. nih.gov

Alternatively, direct amidation of cinnamic acid with diphenylamine can be accomplished using coupling reagents or catalysts that activate the carboxylic acid in situ. Boron-based reagents, for instance, have been developed for direct amidations. researchgate.net The mechanism is proposed to involve the formation of a silyl (B83357) ester as an activated intermediate when using silicon-based reagents. nih.gov These reactions can often be promoted under solvent-free microwave-assisted conditions, which presents a more sustainable approach. researchgate.net The choice of base can be critical and can even control chemoselectivity in complex molecules. rsc.org For instance, in the coupling of N-Boc arylamides, using LiOH led to imide formation, while KOtBu resulted in the formation of N-acylureas, demonstrating the profound impact of the base and its counter-ion on the reaction pathway. rsc.org

The general mechanism for direct amidation often begins with the activation of the carboxylic acid's carbonyl group. In base-catalyzed reactions, the base can deprotonate the carboxylic acid, and the resulting carboxylate can then be activated by a coupling agent. In reactions mediated by silicon or boron reagents, an activated intermediate such as a silyl ester or a boronic ester is formed. nih.gov The amine (diphenylamine in this case) then performs a nucleophilic attack on the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group to yield the final amide product. nih.gov

Table 1: Examples of Base-Mediated Amidation Methodologies This table summarizes various catalytic systems applicable to cinnamamide (B152044) synthesis.

| Carboxylic Acid Derivative | Amine | Catalyst/Reagent | Base | Conditions | Key Observation | Citation |

| Cinnamic Acid | Various Amines | Phenylboronic Acid / DMAPO | - | Microwave, Solvent-free | Efficient dehydrative condensation with good chemoselectivity. | researchgate.net |

| Cinnamoyl Chlorides | Aryl Amines | - | Triethylamine | - | A tandem Michael addition and nucleophilic substitution can occur. | nih.gov |

| Cinnamic Acid | Amines | Methyltrimethoxysilane (MTM) | - | Heat, optional solvent | MTM acts as an effective and inexpensive reagent for direct amidation. | nih.gov |

| Esters | Alkali Metal Amidoboranes | - | - | Room Temperature | Rapid and chemoselective method with quantitative conversion. | nih.gov |

| Carboxylic Acids | Amines | Trichlorotriazine (TCT) | N-formylpyrrolidine (FPyr) | - | Catalytic use of TCT with good functional group tolerance. | mdpi.com |

Exploring Acceptorless Dehydrogenative Coupling (ADC) Processes for Cinnamamide Synthesis

Acceptorless dehydrogenative coupling (ADC) represents a modern and atom-economical strategy for forming C-N bonds, making it an attractive method for the synthesis of amides like N,N-diphenylcinnamamide. researchgate.net This process typically involves the reaction of an alcohol with an amine, catalyzed by a transition metal complex, to produce an amide with the sole byproducts being water and hydrogen gas. rsc.orgresearchgate.net This approach is considered "green" as it avoids the use of stoichiometric activating agents or leaving groups, thus minimizing waste. nih.gov

The synthesis of a cinnamamide via ADC would involve the coupling of cinnamyl alcohol with diphenylamine. Ruthenium-pincer complexes are among the most effective catalysts for these transformations. rsc.orgresearchgate.netnih.gov The general mechanism is believed to proceed through the following steps:

The ruthenium catalyst dehydrogenates the alcohol (cinnamyl alcohol) to form the corresponding aldehyde (cinnamaldehyde).

The aldehyde then reacts with the amine (diphenylamine) to form a hemiaminal intermediate.

This hemiaminal is subsequently dehydrogenated by the ruthenium catalyst to yield the final amide product (N,N-diphenylcinnamamide), regenerating the active catalyst and releasing a second molecule of H₂. nih.gov

The selectivity of this process towards the amide, rather than other possible products like imines or nitriles, can be controlled by the catalyst system and reaction conditions. nih.gov Density functional theory (DFT) calculations have shown that for certain ruthenium catalysts, the dehydrogenation of the hemiaminal intermediate to form the primary amide is energetically favored over its dehydration to an imine. nih.gov While many examples focus on primary amide synthesis from alcohols and ammonia (B1221849), the methodology has been extended to secondary amines. researchgate.net The development of ADC reactions provides a clean and efficient route for constructing the amide functional group. rsc.org

Table 2: Overview of Acceptorless Dehydrogenative Coupling (ADC) for Amide Synthesis

| Alcohol Substrate | Amine Substrate | Catalyst | Conditions | Product | Key Feature | Citation |

| Various Alcohols | Ammonia | Pyridine-based PNN–ruthenium pincer complex | Toluene/tAmOH, 120-150 °C | Primary Amides | Highly efficient and selective synthesis with H₂ evolution. | nih.gov |

| Diols | Ammonia | Acridine-based Ru-pincer complex | - | N-Heteroaromatics | Direct use of ammonia as the nitrogen source. | nih.gov |

| Ethylene Glycol | Amines | Ruthenium pincer complex | - | Oxalamides | Dehydrogenative coupling to form key biological motifs. | researchgate.net |

| Aryl Epoxides | Amines | Ruthenium pincer complexes | - | Amides | Novel ADC reaction where epoxides serve as the alcohol equivalent. | rsc.org |

Derivatization Strategies for N,N-Diphenylcinnamamide and Related Cinnamamides

Once synthesized, the N,N-diphenylcinnamamide scaffold can be subjected to further chemical modifications to alter its properties or to build more complex molecules. These derivatizations can target the aromatic rings, the α,β-unsaturated system, or the amide functionality itself.

Chemical Modification for Enhanced Reactivity and Selectivity

Chemical modification involves introducing new functional groups onto the N,N-diphenylcinnamamide structure. nih.gov This can enhance reactivity, improve selectivity in subsequent reactions, or impart new functionalities. frontiersin.orgmdpi.com

One strategy is the functionalization of the aryl rings. For instance, electrophilic aromatic substitution could introduce nitro, halogen, or acyl groups onto the two N-phenyl rings or the cinnamoyl phenyl ring. The specific location of substitution would be directed by the existing groups. Conversely, palladium-catalyzed cross-coupling reactions could be employed if the starting materials contained appropriate handles (e.g., halides or triflates). acs.org

Another key area for modification is the alkene double bond. For example, a catalytic, enantioselective 1,2-difluorination of cinnamamides has been reported. acs.org In this reaction, using an aryl iodide catalyst, an HF-pyridine fluoride (B91410) source, and an oxidant, vicinal (1,2) difluorides are produced. The selectivity for 1,2-difluorination over a competing rearrangement pathway was achieved through the use of a bulky N-tert-butyl amide substituent, highlighting how the amide portion can influence reactivity at the alkene. acs.org Such modifications introduce fluorine atoms, which can significantly alter the molecule's biological and chemical properties.

Functional Group Interconversions on the Cinnamamide Scaffold

Functional group interconversion refers to the transformation of one functional group into another on the existing cinnamamide framework. beilstein-journals.org This allows for the fine-tuning of the molecule's structure without altering the core scaffold.

A primary example is the isomerization of the alkene double bond. Typically synthesized as the more stable E-isomer, N,N-diphenylcinnamamide can be converted to the Z-isomer. This can be achieved through photocatalytic methods. acs.org For instance, a recycling photoreactor system using an immobilized thioxanthone photosensitizer has been shown to efficiently isomerize E-cinnamamide derivatives to their corresponding Z-alkenes. acs.org

The amide bond itself, while generally stable, can undergo transformations. Under certain conditions, such as with strong bases, secondary amides can undergo degradation pathways. nih.gov More synthetically useful is transamidation, where the diphenylamino group could potentially be exchanged. For example, a one-pot transamidation of a primary cinnamamide to a secondary amide has been reported using pivaloyl chloride activation. nih.gov While challenging, such a strategy could theoretically be applied to interchange the N-substituents on the amide.

Furthermore, if functional groups were introduced as described in section 1.3.1, they could be interconverted. For example, a nitro group could be reduced to an amine, which could then be further functionalized. An ester group could be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing numerous pathways for subsequent derivatization.

Advanced Structural Characterization and Spectroscopic Analysis of N,n Diphenylcinnamamide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a cornerstone technique for the definitive determination of molecular structures in the solid state. carleton.edu It offers unparalleled insight into the spatial arrangement of atoms, bond lengths, and bond angles within a crystalline lattice. carleton.eduuhu-ciqso.es

Single Crystal X-ray Diffraction Studies for Atomic Resolution

Single-crystal X-ray diffraction (SC-XRD) is a powerful method that provides high-resolution structural data of crystalline materials. uhu-ciqso.es This technique allows for the precise determination of atomic coordinates, bond lengths, and bond angles, offering a detailed view of the molecular architecture. carleton.edu For N,N-Diphenylcinnamamide, SC-XRD studies would reveal the exact conformation of the molecule in the crystalline state, including the planarity of the cinnamoyl group and the orientation of the two phenyl rings attached to the nitrogen atom.

A hypothetical table of crystallographic data for N,N-Diphenylcinnamamide is presented below to illustrate the type of information obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for N,N-Diphenylcinnamamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₉NO |

| Formula Weight | 301.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.234(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1734.5(12) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.154 |

Powder X-ray Diffraction Applications for Polymorphism Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. americanpharmaceuticalreview.comresearchgate.net It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. researchgate.net Polymorphism can significantly impact the physical properties of a substance. In the context of N,N-Diphenylcinnamamide, PXRD would be employed to "fingerprint" its crystalline form. By comparing the experimental diffraction pattern with calculated patterns from single-crystal data, one can confirm the bulk purity of a sample and identify the presence of any polymorphic impurities. rsc.orgusp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical technique for probing the structure and dynamics of molecules in both solution and solid states. nptel.ac.in

¹H and ¹³C NMR Spectral Assignments and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the characterization of organic molecules. rsc.orgnih.gov The chemical shifts in the ¹H and ¹³C NMR spectra of N,N-Diphenylcinnamamide provide detailed information about the electronic environment of each proton and carbon atom, respectively. illinois.edu The coupling patterns observed in the ¹H NMR spectrum reveal the connectivity between adjacent protons.

Conformational analysis of N,N-Diphenylcinnamamide in solution can be performed by studying the chemical shifts and coupling constants. For instance, the rotational barrier around the amide C-N bond can be investigated by variable temperature NMR experiments.

Table 2: Hypothetical ¹H and ¹³C NMR Data for N,N-Diphenylcinnamamide in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 166.5 |

| CH=CH (α) | 6.85 (d, J=15.5 Hz) | 119.2 |

| CH=CH (β) | 7.60 (d, J=15.5 Hz) | 143.8 |

| Phenyl (Cinnamoyl) | 7.30-7.50 (m) | 127.5, 128.9, 129.8, 135.1 |

¹⁵N NMR Spectroscopy for Nitrogen Environment Elucidation

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atom in a molecule. researchgate.netwikipedia.org Although ¹⁵N has a low natural abundance and sensitivity, it offers a wide chemical shift range that is highly sensitive to the electronic environment of the nitrogen atom. wikipedia.orghuji.ac.il For N,N-Diphenylcinnamamide, the ¹⁵N chemical shift would be characteristic of a tertiary amide nitrogen, and its precise value would be influenced by the resonance delocalization of the nitrogen lone pair with the carbonyl group and the phenyl rings. researchgate.net

Two-Dimensional NMR Techniques for Comprehensive Structure Elucidation and Dynamics

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex NMR spectra and for probing molecular structure and dynamics in greater detail. numberanalytics.comscielo.org.bo

COSY (Correlation Spectroscopy): This experiment correlates coupled protons, helping to establish the connectivity of proton spin systems within the cinnamoyl and phenyl moieties of N,N-Diphenylcinnamamide. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comemerypharma.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). youtube.comemerypharma.com This technique is instrumental in connecting different fragments of the molecule, for example, linking the protons of the phenyl rings to the carbons of the cinnamoyl group through the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. numberanalytics.com This can be used to determine the preferred conformation of N,N-Diphenylcinnamamide in solution, for instance, by observing NOEs between the protons of the N-phenyl groups and the protons of the cinnamoyl fragment.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Solid-State NMR for Understanding Molecular Packing and Interactions

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at a molecular level. nih.govmdpi.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides detailed information about the local environment of each nucleus in the solid state. This is particularly valuable for understanding how molecules of N,N-Diphenylcinnamamide are arranged in a crystal lattice and the nature of the intermolecular forces that govern this packing.

In the context of cinnamamides and related amide structures, ¹³C and ¹H ssNMR are particularly informative. ppm.edu.plresearchgate.net The chemical shifts of carbon and proton nuclei are highly sensitive to their local electronic environment, which is influenced by factors such as crystal packing, hydrogen bonding, and other non-covalent interactions. mdpi.com By analyzing the ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum, distinct signals for each carbon atom in the N,N-Diphenylcinnamamide molecule can be resolved. Variations in these chemical shifts compared to solution-state NMR can indicate the presence of different crystalline forms (polymorphs) or specific intermolecular interactions in the solid state. jeol.co.jp

For instance, the carbonyl carbon of the amide group is a sensitive probe of its environment. Its chemical shift in the solid state can provide insights into hydrogen bonding interactions involving the amide functionality. Similarly, the chemical shifts of the aromatic carbons in the phenyl rings can reveal details about π-π stacking interactions between adjacent molecules.

Furthermore, advanced ssNMR techniques, such as ¹H-¹H correlation experiments at very fast Magic Angle Spinning (MAS) rates, can provide information about intermolecular proximities. jeol.co.jp These experiments can help to distinguish between different molecular packing arrangements by identifying which protons on neighboring molecules are in close spatial contact. While specific ssNMR data for N,N-Diphenylcinnamamide is not extensively reported in publicly available literature, the principles derived from studies on similar amide-containing molecules provide a strong framework for its analysis. researchgate.net

Table 1: Representative Solid-State NMR Observables and Their Structural Implications

| ssNMR Observable | Structural Information Gained |

| ¹³C Chemical Shifts | Polymorphism, local conformation, presence of non-equivalent molecules in the unit cell. |

| ¹H Chemical Shifts | Hydrogen bonding, proton proximities, molecular packing. |

| ¹H-¹H Correlation | Intermolecular and intramolecular proton-proton distances, aiding in packing arrangement determination. |

| Cross-Polarization Dynamics | Information on molecular mobility and the rigidity of different parts of the molecule. |

Vibrational Spectroscopy: Infrared and Raman Applications for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the elucidation of molecular structure. wiley-vch.dephotothermal.com These complementary methods probe the vibrational modes of a molecule, which are specific to the types of bonds present and their geometric arrangement. s-a-s.org

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com A key feature in the IR spectrum of N,N-Diphenylcinnamamide is the amide I band, which primarily corresponds to the C=O stretching vibration. For α,β-unsaturated amides, this band is typically observed in the region of 1640-1680 cm⁻¹. spectroscopyonline.com The exact position can be influenced by conjugation with the styryl group and the electronic effects of the N-phenyl substituents. The absence of an N-H bond in N,N-Diphenylcinnamamide means that the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent. Other significant absorptions would include C=C stretching from the aromatic rings and the vinyl group, C-N stretching, and various C-H stretching and bending modes.

Raman Spectroscopy

Raman spectroscopy is based on the inelastic scattering of monochromatic light. tum.de It provides complementary information to IR spectroscopy, as the selection rules for a vibration to be Raman active differ from those for IR activity. tum.de Vibrations that cause a change in the polarizability of the molecule are Raman active. tum.de In N,N-Diphenylcinnamamide, the C=C stretching vibrations of the phenyl rings and the vinyl group are expected to give rise to strong Raman signals. rsc.org The C=O stretch is also observable in the Raman spectrum. The relative intensities of the C=O and C=C stretching bands can differ significantly between IR and Raman spectra, providing a more complete picture of the vibrational landscape. researchgate.net

Table 2: Expected Vibrational Frequencies for N,N-Diphenylcinnamamide

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |

| Amide Carbonyl | C=O Stretch | 1640 - 1680 | IR, Raman |

| Alkene | C=C Stretch | ~1620 - 1650 | Raman |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Raman, IR |

| Phenyl-Nitrogen | C-N Stretch | ~1250 - 1350 | IR |

| Cinnamoyl Group | C-H Bending (out-of-plane) | ~960 - 980 | IR |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 | IR, Raman |

Note: The exact peak positions can vary based on the physical state of the sample (solid, solution) and the specific intermolecular interactions present.

The combination of IR and Raman spectroscopy provides a detailed fingerprint of N,N-Diphenylcinnamamide, allowing for its unambiguous identification and offering insights into its molecular structure and bonding characteristics.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition and for elucidating its structure through the analysis of fragmentation patterns. savemyexams.com

Molecular Formula Confirmation

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). savemyexams.com This precision allows for the calculation of a unique elemental formula for the molecular ion. For N,N-Diphenylcinnamamide (C₂₁H₁₇NO), the exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This experimentally determined accurate mass can then be compared to the theoretical exact mass to unequivocally confirm the molecular formula, distinguishing it from other compounds that may have the same nominal mass.

Fragmentation Pathway Analysis

When a molecule is ionized in a mass spectrometer, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the resulting molecular ion can undergo fragmentation. rsc.org The pattern of these fragment ions provides a roadmap of the molecule's structure. For N,N-Diphenylcinnamamide, several key fragmentation pathways can be predicted based on the structure of α,β-unsaturated amides and N,N-disubstituted amides. rsc.orgclockss.org

A common fragmentation pathway for amides involves cleavage of the amide bond (N-CO). rsc.org This can lead to the formation of a stable acylium ion. In the case of N,N-Diphenylcinnamamide, this would result in the cinnamoyl cation. Another significant fragmentation is α-cleavage, which involves the breaking of a bond adjacent to the atom with the initial charge, often the nitrogen or oxygen. libretexts.orgmsu.edu For N,N-disubstituted amides, cleavage of one of the N-phenyl bonds could occur. The stability of the resulting fragments, such as the diphenylaminyl radical or cation, will influence the prevalence of these pathways. The conjugated system of the cinnamoyl moiety also influences fragmentation, with potential cleavages within the styryl portion of the molecule.

Table 3: Plausible High-Resolution Mass Spectrometry Fragments of N,N-Diphenylcinnamamide

| Fragment Ion (Structure) | Plausible m/z | Proposed Fragmentation Pathway |

| [C₉H₇O]⁺ (Cinnamoyl cation) | 131.0497 | Cleavage of the amide C-N bond. |

| [C₁₂H₁₀N]⁺ (Diphenylaminyl cation) | 168.0813 | Cleavage of the amide C-N bond with charge retention on the nitrogen fragment. |

| [C₇H₇]⁺ (Tropylium ion) | 91.0548 | Fragmentation of the cinnamoyl moiety. |

| [C₆H₅]⁺ (Phenyl cation) | 77.0391 | Cleavage of a phenyl group. |

By meticulously analyzing the accurate masses of these fragment ions, the fragmentation pathways can be confidently assigned, providing strong evidence to support the proposed structure of N,N-Diphenylcinnamamide.

Reaction Mechanisms and Photochemical Behavior of N,n Diphenylcinnamamide

Mechanistic Investigations of Amide Formation and Cleavage Reactions

The synthesis and cleavage of the amide bond in N,N-Diphenylcinnamamide and related structures are fundamental processes in organic synthesis.

Amide Formation: The most direct synthesis of N,N-Diphenylcinnamamide involves the reaction of diphenylamine (B1679370) with cinnamoyl chloride. This is a classic nucleophilic acyl substitution reaction. More advanced methods often employ coupling reagents to facilitate the reaction between cinnamic acid and the amine under milder conditions. A variety of reagents have been developed for the amidation of cinnamic acid, including those based on triazines and the use of COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). beilstein-journals.org

Another approach involves transition-metal-catalyzed reactions. For instance, palladium-catalyzed reactions can achieve amidation, sometimes through the cleavage of a C-N bond in a tertiary amine which then acts as the amine source. beilstein-journals.org Tandem procedures have also been developed, where a palladium(II)-catalyzed oxidative Heck reaction of a cinnamamide (B152044) with an arylboronic acid is followed by an intramolecular C-H amidation, leading to complex heterocyclic structures. semanticscholar.org

Amide Cleavage: The amide bond is notoriously stable, often requiring harsh conditions for cleavage. However, modern synthetic methods have enabled milder alternatives. Photocatalysis, in particular, offers a versatile platform for bond cleavage reactions. chemrxiv.org For related Weinreb amides, an organophotocatalytic, redox-neutral N–O bond cleavage has been demonstrated, which expands the reactivity of these motifs beyond simple acylation. chemrxiv.orgresearchgate.net This strategy utilizes a photoinduced single-electron transfer (SET) mechanism, which can be evolved into a consecutive photoinduced electron transfer (ConPET) process to broaden the substrate scope. researchgate.net While this specific example involves an N-O bond, the underlying principles of photoredox catalysis are applicable to the activation and potential cleavage of other bonds within the amide functionality, including the N-C bond in N,N-Diphenylcinnamamide under specific conditions. chemrxiv.org

Photochemical Transformations of N,N-Diphenylcinnamamide

The conjugated π-system of N,N-Diphenylcinnamamide makes it an ideal candidate for photochemical reactions. Upon absorption of light, it can undergo a variety of transformations, including isomerization, cycloadditions, and rearrangements, often involving distinct excited states and radical intermediates.

The photochemistry of cinnamamides is initiated by the absorption of a photon, promoting the molecule to an excited singlet state (S₁). From this state, it can either react directly or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). Many photochemical reactions of cinnamamides proceed via the triplet state, which can be populated more efficiently through the use of a photosensitizer in a process called triplet-triplet energy transfer. researchgate.net

In this process, a photosensitizer (PS) with a high triplet energy absorbs light, undergoes ISC to its triplet state (³PS*), and then transfers its energy to the cinnamamide substrate, promoting it to its triplet state while the sensitizer (B1316253) returns to its ground state. researchgate.net This approach allows the use of lower-energy visible light instead of high-energy UV radiation. researchgate.net For example, iridium-based photosensitizers like [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ have been effectively used to promote intramolecular [2+2] cycloadditions of N-allylcinnamamides using blue light-emitting diodes (LEDs). researchgate.net The efficiency of these reactions depends on the triplet energies of the catalyst and the substrate. uni-regensburg.de

The excited states of related conjugated molecules can also have a hybridized local excitation and charge transfer (HLCT) character. rsc.org In such systems, the relaxation dynamics and reaction pathways are highly dependent on the environment, such as solvent polarity, which can control the energy levels of the closely spaced excited states. rsc.org

Table 1: Photosensitizers Used in Reactions of Cinnamamide Derivatives

| Photosensitizer | Reaction Type | Light Source | Reference |

|---|---|---|---|

| [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ | Intramolecular [2+2] Cycloaddition | 34 W Blue LEDs | researchgate.net |

| Thioxanthone | E/Z Isomerization | LED (λ = 405 nm) | acs.org |

| Benzophenone | Intramolecular [2+2] Cycloaddition | 366 nm UV light | researchgate.net |

| PIq-1 | Intra- and Intermolecular [2+2] Cycloaddition | 427 nm light | researchgate.net |

One of the most significant photochemical reactions of the cinnamoyl group is the [2+2] photocycloaddition. This reaction involves the coupling of two alkene moieties to form a cyclobutane (B1203170) ring and can occur in an intermolecular or intramolecular fashion. researchgate.net

Intermolecular [2+2] Photocycloaddition: When irradiated, cinnamamides can dimerize to form cyclobutane derivatives. The stereochemical outcome of these reactions in the solid state is governed by the packing of the molecules in the crystal lattice, as described by Schmidt's topochemical postulates, which require the reacting double bonds to be parallel and within a distance of 3.5–4.2 Å. sci-hub.sebilkent.edu.tr To control this alignment in solution or the solid state, template-directed synthesis can be employed. For example, by covalently attaching two cinnamic acid units to a 1,8-dihydroxynaphthalene template, the resulting diester aligns the olefins perfectly for a selective anti-head-to-head dimerization upon irradiation, yielding a single β-truxinic acid diastereomer. bilkent.edu.tr

Intramolecular [2+2] Photocycloaddition: When the cinnamamide contains another double bond within the same molecule, an intramolecular [2+2] cycloaddition can occur. A notable example is the visible-light-promoted cycloaddition of N-allylcinnamamides. researchgate.net Using an iridium photosensitizer, these substrates undergo an efficient intramolecular reaction to yield aryl-3-azabicyclo[3.2.0]heptanones with high diastereoselectivity. researchgate.net This transformation is valuable as the resulting bicyclic structures are considered constrained analogues of piperidines, which are important motifs in drug discovery. researchgate.net

Intramolecular Rearrangements: Besides cycloadditions, photochemical conditions can induce rearrangements. A common process for α,β-unsaturated compounds is E/Z isomerization around the carbon-carbon double bond. The thermodynamically more stable E-isomer can be converted to the less stable Z-isomer upon irradiation, often in the presence of a photosensitizer. acs.org This process can compete with or precede other photochemical reactions. A recycling photoreactor system has been developed to efficiently produce Z-cinnamamides by continuously separating the desired Z-isomer from the E-isomer as the photoisomerization proceeds. acs.org

Table 2: Examples of Photochemical Reactions of Cinnamamide Derivatives

| Substrate Type | Reaction | Key Conditions | Product | Reference |

|---|---|---|---|---|

| N-Allylcinnamamides | Intramolecular [2+2] Cycloaddition | [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, Blue LEDs | Aryl-3-azabicyclo[3.2.0]heptanones | researchgate.net |

| trans-Cinnamamide | Intermolecular [2+2] Cycloaddition (Dimerization) | Cocrystal with Phthalic Acid, Hg lamp | β-truxinic acid type photodimer | sci-hub.se |

| Cinnamic Acid Derivatives | Template-Directed Dimerization | 1,8-dihydroxynaphthalene template, Hg lamp | Symmetrical β-truxinic acids | bilkent.edu.tr |

| E-Cinnamamide | E→Z Isomerization | Immobilized thioxanthone, 405 nm LED | Z-Cinnamamide | acs.org |

Many photochemical reactions proceed through radical intermediates, which are generated either by bond homolysis upon direct excitation or via photoinduced electron transfer (PET) involving a photocatalyst. rsc.org The detection and characterization of these transient species are crucial for understanding the reaction mechanism.

In the context of cinnamamides, radical intermediates have been proposed in several transformations. For example, the palladium-catalyzed cascade reaction of N-phenylcinnamamide with cyclohexyl bromide to form dihydroquinolin-2(1H)-ones is believed to proceed through a free radical mechanism. preprints.org In this proposed pathway, a cyclohexane (B81311) radical adds to the double bond of the cinnamamide to generate a new carbon-centered radical intermediate, which then undergoes intramolecular cyclization. preprints.org

Photoredox catalysis is a powerful tool for generating radical intermediates under mild conditions. chemrxiv.orgrsc.org The N–O bond cleavage in N-alkoxyamides using photoredox catalysts generates amidyl radicals, which can then participate in subsequent cyclization or arylation reactions. chemrxiv.org While N,N-Diphenylcinnamamide lacks an N-O bond, similar PET processes can be envisioned where single-electron transfer to or from the excited cinnamamide could generate radical ions. These radical ions can then undergo further reactions, such as proton transfer or cyclization. Experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy have been used to prove the generation of radicals in related base-mediated reactions of amides. researchgate.net

Kinetic and Thermodynamic Aspects of N,N-Diphenylcinnamamide Reactions

The outcome of chemical reactions involving N,N-Diphenylcinnamamide is determined by both kinetic and thermodynamic factors. Kinetics governs the rate at which different competing reaction pathways proceed, while thermodynamics relates to the relative stability of reactants, intermediates, and products.

In enantioselective catalysis, kinetic studies are vital for identifying the step that determines the product's stereochemistry. For the hydroamination of alkenes with sulfonamides, a reaction related to the cyclization of cinnamamide derivatives, kinetic data established that the C-N bond-forming step, involving the addition of a nitrogen-centered radical to the alkene, is the enantiodetermining step of the catalytic cycle. nih.gov

Thermodynamic considerations are particularly evident in E/Z isomerization. The E-isomer of cinnamamide is generally more thermodynamically stable than the Z-isomer. Photochemical isomerization allows for the population of a photostationary state, which is a mixture of E and Z isomers whose ratio depends on the quantum yields of the forward and reverse reactions. acs.org This allows for the formation of the thermodynamically less stable Z-isomer in significant amounts. acs.org

In competitive reactions, such as the 1,2-difluorination of cinnamamides versus a rearrangement pathway, the product ratio is under kinetic control. The electronic nature of substituents can significantly influence the activation barriers of the competing pathways. This relationship can be studied quantitatively using Hammett plots, which correlate reaction rates or product ratios with substituent constants (e.g., σ⁺), providing insight into the electronic demands of the transition state. acs.org Such studies have revealed that electron-withdrawing groups on the N-alkyl substituent of a cinnamamide can disfavor anchimeric assistance, leading to different product distributions. acs.org

Theoretical and Computational Chemistry of N,n Diphenylcinnamamide

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal tool for investigating the electronic properties of molecules like N,N-Diphenylcinnamamide. researchgate.netq-chem.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state electronic properties are uniquely determined by the electron density, a function of only three spatial coordinates. cam.ac.ukcnrs.fr This makes DFT a computationally efficient yet accurate method for a wide range of chemical systems. q-chem.comimperial.ac.uk

DFT calculations are employed to determine the optimized molecular geometry of N,N-Diphenylcinnamamide in its ground state. By minimizing the total energy of the system, these calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Various functionals and basis sets can be used to achieve results that correlate well with experimental data where available. mdpi.com The resulting geometry represents the most stable conformation of the molecule and serves as the foundation for further computational analysis, including the prediction of spectroscopic properties and reaction pathways. cam.ac.uk

Table 1: Representative Geometric Parameters Calculated with DFT (Note: This table is illustrative. Actual values depend on the specific DFT functional and basis set used in the calculation.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C=C) | Length of the vinyl double bond | ~ 1.34 Å |

| r(C=O) | Length of the carbonyl double bond | ~ 1.23 Å |

| r(C-N) | Length of the amide C-N bond | ~ 1.36 Å |

| ∠(CCO) | Angle of the carbonyl group | ~ 121° |

| ∠(CNC) | Angle around the amide nitrogen | ~ 118° |

DFT is a powerful method for exploring the potential energy surface of chemical reactions involving N,N-Diphenylcinnamamide. researchgate.net It can be used to calculate the energies of reactants, products, intermediates, and transition states. core.ac.ukscielo.br This information is vital for understanding reaction mechanisms, determining reaction enthalpies (ΔH), and calculating the activation energy barriers that govern reaction rates. scielo.brutah.edu

For instance, in a hypothetical hydrolysis or synthesis reaction of N,N-Diphenylcinnamamide, DFT calculations can locate the transition state structure connecting reactants and products. The energy difference between the reactants and the transition state defines the barrier height, a critical factor in predicting the reaction's feasibility and kinetics. core.ac.ukutah.edu The analysis involves optimizing the geometry of the transition state and verifying it by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Computational methods, particularly DFT, are valuable for predicting various spectroscopic properties, which aids in structure elucidation and the interpretation of experimental data. mdpi.comresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of N,N-Diphenylcinnamamide. mdpi.comschrodinger.com This is typically done by calculating the isotropic magnetic shielding tensors for each nucleus within the optimized molecular structure. researchgate.net To obtain chemical shifts, the calculated shielding values are referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. avogadro.cc Comparing these predicted spectra with experimental results can confirm structural assignments. mdpi.com

UV-Vis Absorption: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.comnih.gov The calculated transition energies correspond to the wavelengths of maximum absorbance (λ_max), providing insight into the electronic structure and chromophores within the molecule. For N,N-Diphenylcinnamamide, the conjugated system extending from the phenyl ring across the vinyl group to the carbonyl group is expected to give rise to significant UV-Vis absorption.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like N,N-Diphenylcinnamamide and analyze its interactions with its environment, such as solvent molecules or other solutes. nih.govmun.ca

These simulations are particularly useful for understanding how the phenyl groups and the cinnamoyl backbone move and rotate relative to each other. This can reveal the most populated conformations in solution and the energy barriers between them. Furthermore, MD can be used to study intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking between molecules, which are crucial for understanding the bulk properties of the material. nih.goviyte.edu.trresearchgate.net

Advanced Quantum Chemical Methods for Electronic Structure and Reactivity Studies

While DFT is a versatile workhorse, more advanced, wavefunction-based quantum chemical methods can provide higher accuracy for electronic structure and reactivity studies, albeit at a greater computational cost. researchgate.netmdpi.comcecam.org These methods, often used to benchmark DFT results, include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. nih.govunipi.it

These high-level ab initio methods offer a more rigorous treatment of electron correlation, which is the interaction between electrons that DFT approximates through the exchange-correlation functional. unipi.it For certain challenging problems, such as calculating very accurate reaction barrier heights or describing excited states with significant charge-transfer character, these advanced methods may be necessary. utah.edumdpi.com Combining DFT with these advanced wavefunction theories, for example in QM/MM approaches, can provide a balanced strategy for studying complex chemical systems. arxiv.org

Applications in Advanced Materials Science for N,n Diphenylcinnamamide Derivatives

Integration into Conjugated Polymer Systems for Tunable Properties

The incorporation of specific functional groups into conjugated polymer backbones is a key strategy for tuning their electronic and physical properties. While N,N-Diphenylcinnamamide itself is not a polymer, its constituent parts suggest it could be a valuable building block for functional polymers. The amide group, for instance, is known to influence polymer solubility, thermal stability, and intermolecular interactions through hydrogen bonding. wikipedia.orgmdpi.com Aromatic poly(amide-imide)s are noted for their good mechanical characteristics and solubility in amide solvents, which is advantageous for film preparation. mdpi.com

The diphenylamine (B1679370) moiety is a well-known hole-transporting unit, and the cinnamoyl group provides a conjugated segment that can be functionalized. By synthesizing polymers that incorporate N,N-Diphenylcinnamamide-like structures, it would be theoretically possible to create materials with tailored properties. For example, attaching polymerizable groups to the phenyl rings would allow its integration into a larger conjugated system. The resulting polymers could exhibit tunable band gaps, charge carrier mobilities, and photophysical responses, making them candidates for various organic electronic applications. The synthesis of such polymers could occur through various polymerization techniques, creating materials with precisely controlled architectures. semanticscholar.org

Table 1: Potential Effects of N,N-Diphenylcinnamamide-like Moieties on Conjugated Polymer Properties

| Structural Feature | Potential Influence on Polymer Properties |

|---|---|

| Diphenylamine Group | Hole-transporting capabilities, electronic properties |

| Cinnamoyl Linker | Conjugation length, potential for photo-induced reactions |

| Amide Bond | Solubility, thermal stability, intermolecular hydrogen bonding |

Role in Organic Optoelectronic Devices

Organic optoelectronic devices rely on the unique electronic and optical properties of organic semiconductors. mdpi.com The performance of these devices is highly dependent on the molecular structure of the materials used in their active layers.

In the field of organic photovoltaics, there is a continuous search for new donor and acceptor materials to improve power conversion efficiencies. mdpi.com Small molecule-based and polymer-based OPVs are the two main categories of these devices. mdpi.com The design of these molecules often involves combining electron-donating and electron-accepting units to control the material's absorption spectrum and energy levels.

While there is no direct research on N,N-Diphenylcinnamamide in OPVs, its diphenylamine component is a well-established electron donor. Cinnamamide (B152044) derivatives, in a different context, have been synthesized and studied for their biological activities, indicating the feasibility of modifying the cinnamoyl scaffold. nih.govmdpi.comresearchgate.netnih.gov By functionalizing the N,N-Diphenylcinnamamide structure with suitable electron-accepting groups, it could be engineered to act as a donor material in an organic solar cell. The amide linkage could influence the morphology of the active layer, which is a critical factor for efficient charge separation and transport.

The development of new emissive and charge-transporting materials is crucial for advancing OLED technology. escholarship.orgrsc.orgresearchgate.net Aromatic imide and amide derivatives have been investigated for their roles in enhancing the performance of OLEDs. nih.gov For instance, novel polycyclic fused amide derivatives have been used as electron acceptors to create blue emitters for OLEDs. nih.gov Furthermore, luminescent carbene-copper(i)-amide polymers have been developed for use in solution-processed OLEDs, achieving high external quantum efficiencies. nih.gov

Table 2: Performance of Selected Amide-Based Materials in OLEDs

| Material Type | Role in OLED | Key Performance Metric |

|---|---|---|

| Polycyclic Fused Amide Emitter (BSQ-DMAC) | Blue Emitter | Max. External Quantum Efficiency: 4.94% |

Organic field-effect transistors are fundamental components of organic electronics, and their performance is largely determined by the charge carrier mobility of the organic semiconductor used. researchgate.netfrontiersin.orgnih.govnih.gov The development of new organic semiconductors with high mobility, a large on/off ratio, and good stability is a primary research focus. researchgate.netnih.gov N,N'-substituted quinacridones, which contain amide-like linkages, have been investigated for their charge transport properties and performance in OFETs. jku.atresearchgate.net

Derivatives of N,N-Diphenylcinnamamide could be designed to function as the active material in OFETs. The planarity and intermolecular packing of the molecules in the solid state are critical for efficient charge transport. The amide group and the phenyl rings of N,N-Diphenylcinnamamide could influence these packing motifs. By modifying the substituents on the phenyl rings, it may be possible to tune the energy levels of the molecule to favor either hole (p-type) or electron (n-type) transport. For instance, the introduction of electron-withdrawing groups can lower the LUMO level, facilitating n-type behavior. researchgate.netrsc.org

Potential in Thermoelectric Materials and Energy Conversion

Thermoelectric materials can directly convert heat energy into electrical energy and vice versa. The efficiency of a thermoelectric material is characterized by its figure of merit (ZT). Research in organic thermoelectrics is focused on developing materials with high electrical conductivity and low thermal conductivity. While direct applications of cinnamamide derivatives in this field are not reported, the broader class of organic materials is being actively explored. The molecular structure and packing of organic materials play a significant role in their thermoelectric properties. The amide bonds within a polymer backbone can influence chain conformation and packing, which in turn affects charge transport and thermal conductivity. The challenge remains in designing organic materials that exhibit the desired combination of high power factor and low thermal conductivity.

Development of Chiral Optoelectronic Materials from N,N-Diphenylcinnamamide-based Systems

Chirality in optoelectronic materials can lead to unique interactions with circularly polarized light, which is of interest for applications in displays, sensing, and quantum computing. mdpi.comsemanticscholar.org The development of chiral organic semiconductors is an emerging area of research. researchgate.netasdn.net

N,N-Diphenylcinnamamide is not inherently chiral. However, chirality could be introduced into the molecule by several means. For example, chiral substituents could be attached to the phenyl rings or the cinnamoyl backbone. Alternatively, the inherent planarity of the molecule could be disrupted by steric hindrance to create atropisomers, which are chiral due to restricted rotation around a single bond. If chiral derivatives of N,N-Diphenylcinnamamide could be synthesized, they could potentially be used to create materials that exhibit chiroptical properties, such as circular dichroism and circularly polarized luminescence. These materials could then be integrated into devices that can detect or emit circularly polarized light.

Biological Activity and Mechanistic Studies of N,n Diphenylcinnamamide Analogues

Enzyme Inhibition Mechanisms of N,N-Diphenylcinnamamide and its Derivatives

Cinnamamide (B152044) derivatives have been identified as inhibitors of several key enzymes, including α-glucosidase, tyrosinase, and carbonyl reductase 1 (CBR1). researchgate.netnih.govnih.gov The mode of inhibition is a critical aspect of their biochemical profile, dictating their effects on enzyme kinetics. The primary mechanisms observed or proposed for these compounds include competitive, non-competitive, uncompetitive, and mixed inhibition.

Competitive inhibition occurs when an inhibitor, which often structurally resembles the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. plos.orgsci-hub.se This type of inhibition is reversible, and its effect can be overcome by increasing the substrate concentration. sci-hub.se The kinetic hallmark of competitive inhibition is an increase in the Michaelis constant (Km), which represents a lower affinity of the enzyme for its substrate in the presence of the inhibitor, while the maximum velocity (Vmax) remains unchanged. plos.orgsci-hub.se This is because, at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site. sci-hub.se

A study on cinnamamide derivatives as α-glucosidase inhibitors found that propylcinnamamide acts as a competitive inhibitor. researchgate.net Kinetic analysis using a Lineweaver-Burk plot, which graphs the inverse of reaction velocity (1/v) against the inverse of substrate concentration (1/[S]), showed lines intersecting on the y-axis, a characteristic feature of competitive inhibition. researchgate.net This suggests that the inhibitor binds to the free enzyme at the same site as the substrate.

Table 1: Kinetic Parameters for Competitive Inhibition

| Parameter | Change in Presence of Competitive Inhibitor | Rationale |

|---|---|---|

| Vmax | Unchanged | At high substrate concentrations, the substrate outcompetes the inhibitor, and the reaction can still reach its maximum rate. |

| Km | Increases | A higher concentration of substrate is required to achieve half of Vmax because the inhibitor competes for the active site. |

| Lineweaver-Burk Plot | Lines intersect at the y-axis | The y-intercept (1/Vmax) is constant, while the x-intercept (-1/Km) moves closer to the origin. |

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.org This binding event can occur whether the substrate is bound to the enzyme or not. wikipedia.org The binding of a non-competitive inhibitor alters the three-dimensional conformation of the enzyme, which in turn reduces its catalytic efficiency without affecting substrate binding. mdpi.com Consequently, non-competitive inhibition leads to a decrease in Vmax, but the Km remains unchanged. wikipedia.orgresearchgate.net Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. mdpi.com

Kinetic studies on certain urease inhibitors have demonstrated a non-competitive mode of inhibition through Lineweaver-Burk plots, where the lines intersect on the x-axis. mdpi.com This indicates that the inhibitor does not interfere with the binding of the substrate to the enzyme but reduces the concentration of active enzyme-substrate complexes. Allosteric binding is a key feature, causing conformational changes that impair catalysis. mdpi.comarvojournals.org While specific studies on N,N-diphenylcinnamamide are limited, the potential for non-competitive inhibition exists for its analogues, particularly those with bulky substituents that may favor binding to allosteric sites. For instance, studies on the inhibition of glutathione (B108866) S-transferases (GSTs) by thiacalix nih.govarene phosphinic acid revealed a non-competitive inhibition mechanism with respect to both glutathione and the electrophilic substrate. bioorganica.com.ua

Table 2: Kinetic Parameters for Non-Competitive Inhibition

| Parameter | Change in Presence of Non-Competitive Inhibitor | Rationale |

|---|---|---|

| Vmax | Decreases | The inhibitor inactivates a fraction of the enzyme, reducing the maximum possible reaction rate. |

| Km | Unchanged | The inhibitor does not interfere with the binding of the substrate to the active site, so the enzyme's affinity for the substrate is unaffected. |

| Lineweaver-Burk Plot | Lines intersect on the x-axis | The y-intercept (1/Vmax) increases, while the x-intercept (-1/Km) remains constant. |

Uncompetitive and mixed inhibition represent more complex binding scenarios. In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. frontiersin.org This type of inhibition is more effective at high substrate concentrations. Kinetically, both Vmax and Km are decreased proportionally. On a Lineweaver-Burk plot, this results in parallel lines. frontiersin.org

Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. nih.gov This is a combination of competitive and uncompetitive inhibition. The kinetic effects are a decrease in Vmax and a change (either increase or decrease) in Km. nih.gov In the specific case where the inhibitor binds to the free enzyme and the ES complex with equal affinity, it is termed non-competitive inhibition. Studies on the inhibition of human glutathione S-transferases by plant polyphenols like ellagic acid and curcumin (B1669340) showed a predominant mixed inhibition pattern. nih.gov

Enzyme inhibitors can be classified as either reversible or irreversible based on the nature of their interaction with the enzyme. Reversible inhibitors bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and can dissociate from the enzyme, allowing it to regain activity. nih.gov Competitive, non-competitive, and uncompetitive inhibition are typically reversible processes.

Irreversible inhibitors, in contrast, bind to the enzyme through strong, covalent bonds, often to a key amino acid residue in the active site. nih.gov This permanently inactivates the enzyme. Some organophosphates act as irreversible inhibitors by covalently modifying the catalytic serine residue in the active site of enzymes like carboxylesterases. nih.gov The characterization of an inhibitor as reversible or irreversible is crucial for understanding its duration of action and potential for toxicity.

Structure-Activity Relationship (SAR) Studies for Enzymatic Interactions

The biological activity of cinnamamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for their inhibitory effects.

For α-glucosidase inhibition, the conversion of cinnamic acid to an amide form has been shown to enhance activity. researchgate.net The nature of the substituent on the amide nitrogen and on the phenyl ring of the cinnamoyl group plays a significant role.

In the case of tyrosinase inhibitors, cinnamamides featuring a 2,4-dihydroxyphenyl or a 4-hydroxy-3-methoxyphenyl substituent demonstrated significantly higher inhibitory activity than the control, kojic acid. nih.gov Molecular docking simulations suggested that these potent inhibitors bind more strongly to the active site of tyrosinase. nih.gov The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold is considered a key structural feature for tyrosinase inhibition. nih.gov

SAR studies on bis-cinnamamide derivatives as inhibitors of the APE/Ref-1 enzyme, which is involved in DNA repair, revealed that a 4-hydroxyphenyl derivative exhibited potent anti-melanoma activity and improved water solubility compared to the parent compound. mdpi.com

Furthermore, cinnamamide derivatives with a 4-hydroxypiperidine (B117109) moiety have been investigated for their ability to inhibit carbonyl reductase 1 (CBR1), an enzyme implicated in doxorubicin (B1662922) resistance and cardiotoxicity. nih.gov A derivative with a 4-chlorophenyl group showed strong CBR1 inhibition, correlating with a more pronounced protective effect on cardiomyocytes against doxorubicin-induced toxicity. nih.gov

Table 3: Summary of Structure-Activity Relationships for Cinnamamide Derivatives

| Enzyme Target | Key Structural Features for Enhanced Activity | Reference |

|---|---|---|

| α-Glucosidase | Amide functionality (versus carboxylic acid). Specific alkyl groups on the amide nitrogen. | researchgate.net |

| Tyrosinase | (E)-β-phenyl-α,β-unsaturated carbonyl scaffold. 2,4-dihydroxyphenyl or 4-hydroxy-3-methoxyphenyl substituents. | nih.gov |

| APE/Ref-1 | Bis-cinnamamide structure. 4-hydroxyphenyl substitution. | mdpi.com |

| Carbonyl Reductase 1 (CBR1) | 4-hydroxypiperidine moiety. 4-chlorophenyl group on the cinnamoyl scaffold. | nih.gov |

Mechanistic Insights into Other Biomolecular Interactions (e.g., Antifeedant Activity)

Beyond enzyme inhibition, N,N-diphenylcinnamamide has been evaluated for other biological activities. Notably, it was among several compounds assessed for antifeedant activity against insect larvae. researchgate.net Antifeedant compounds deter feeding by insects, often through interactions with chemoreceptors or by causing post-ingestive malaise.

While the precise mechanism for N,N-diphenylcinnamamide's antifeedant effect is not fully elucidated, related studies on other plant-derived compounds offer potential insights. For example, carvacrol, another compound studied in the same context, was found to significantly inhibit the activities of key insect enzymes, including carboxylesterase (CarE), glutathione S-transferase (GST), and acetylcholinesterase (AChE). researchgate.net Inhibition of these enzymes can disrupt vital physiological processes in insects:

Acetylcholinesterase (AChE) is crucial for neurotransmission; its inhibition leads to paralysis and death. wikipedia.org

Carboxylesterases (CarE) and Glutathione S-transferases (GSTs) are major detoxification enzymes that metabolize foreign compounds. wikipedia.orgebi.ac.uk Inhibiting these enzymes can enhance the toxicity of other plant secondary metabolites or prevent the insect from neutralizing the antifeedant compound itself.

It is plausible that the antifeedant activity of N,N-diphenylcinnamamide could be mediated by similar interactions with one or more of these insect enzyme systems, leading to adverse physiological effects that discourage feeding.

Table of Mentioned Compounds

| Compound Name |

|---|

| N,N-Diphenylcinnamamide |

| Propylcinnamamide |

| Kojic acid |

| Ellagic acid |

| Curcumin |

| Carvacrol |

| Doxorubicin |

Advanced Analytical Methodologies for N,n Diphenylcinnamamide Detection and Quantification

Development and Validation of Chromatographic Methods

Chromatography is the cornerstone for separating N,N-Diphenylcinnamamide from complex matrices, including reaction mixtures, formulated products, and degradation samples. biomedres.us The development of robust chromatographic methods requires a systematic approach to optimize separation parameters and ensure the method is validated for its intended purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N,N-Diphenylcinnamamide due to the compound's non-volatile nature and strong ultraviolet (UV) absorbance conferred by its aromatic rings and conjugated double bond. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such non-polar to moderately polar compounds.

Method development for N,N-Diphenylcinnamamide typically begins with selecting an appropriate stationary phase, most often a C18 or C8 column, which separates compounds based on hydrophobicity. researchgate.net The mobile phase usually consists of a mixture of an aqueous component (water, often with a buffer like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of the target analyte and any impurities with differing polarities.

Optimization involves adjusting several parameters to achieve the best possible separation, characterized by good peak resolution, symmetry, and efficiency. researchgate.net Key parameters for optimization include:

Mobile Phase Composition: Fine-tuning the gradient slope and the ratio of organic to aqueous phases to resolve closely eluting peaks.

pH of Mobile Phase: Adjusting the pH can alter the retention of ionizable impurities, though N,N-Diphenylcinnamamide itself is neutral.

Column Temperature: Increasing column temperature can decrease mobile phase viscosity, reduce backpressure, and sometimes improve peak shape and separation efficiency. researchgate.net

Flow Rate: Optimizing the flow rate affects analysis time and separation efficiency.

Detection Wavelength: A photodiode array (PDA) detector is used to scan a range of wavelengths. For N,N-Diphenylcinnamamide, the optimal wavelength is determined by its maximum absorbance, likely in the 254 nm to 320 nm range, to maximize sensitivity.

A validated HPLC method will demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring reliable and reproducible quantification of N,N-Diphenylcinnamamide. oup.com

Table 1: Example Parameters for HPLC Method Development for N,N-Diphenylcinnamamide

| Parameter | Typical Starting Condition | Optimization Goal |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Achieve good retention and peak shape. |

| Mobile Phase A | Water or 0.1% Formic Acid in Water | Ensure proper ionization and peak symmetry for impurities. |

| Mobile Phase B | Acetonitrile or Methanol | Provide sufficient elution strength for the non-polar analyte. |

| Gradient | 50% B to 95% B over 20 minutes | Separate analyte from both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Balance analysis time with separation efficiency. |

| Column Temperature | 30 °C | Improve peak shape and ensure reproducible retention times. |

| Detection | UV/PDA at 280 nm | Maximize sensitivity based on the analyte's UV spectrum. |

| Injection Volume | 10 µL | Maintain good peak shape without overloading the column. |

Gas Chromatography (GC) is a powerful separation technique, but it is primarily suited for thermally stable and volatile compounds. biomedres.us N,N-Diphenylcinnamamide, with its high molecular weight and polarity, is not directly amenable to GC analysis as it would likely decompose at the high temperatures required for volatilization. oup.com Therefore, its analysis by GC necessitates a derivatization step to convert it into a more volatile and thermally stable form. phenomenex.comphenomenex.blogresearch-solution.com

The most common derivatization strategy for compounds containing amide functional groups is silylation. phenomenex.comphenomenex.blognasa.govsigmaaldrich.com This process replaces the active hydrogen on the amide nitrogen (if present) and any other active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. libretexts.org However, N,N-Diphenylcinnamamide is a tertiary amide and lacks an active hydrogen on the nitrogen, making it resistant to standard silylation. Analysis would instead focus on derivatives of potential precursors or degradation products that do possess active hydrogens, such as Cinnamic Acid or Diphenylamine (B1679370).

Should a volatile derivative be successfully formed, GC analysis would proceed using a capillary column, such as a DB-5 or HP-5 (low-polarity phases), which separates compounds based on their boiling points. researchgate.net A flame ionization detector (FID) offers general-purpose, sensitive detection, while a mass spectrometer (MS) provides definitive identification.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern analytical chemistry. They provide not only quantitative data but also structural information, which is vital for identifying unknown impurities. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the trace analysis of N,N-Diphenylcinnamamide and its related impurities. biomedres.us It combines the powerful separation of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govrsc.org This is particularly crucial for impurity profiling, where related substances may be present at levels below the detection limits of UV detectors. thermofisher.commetrolab.blogresearchgate.net

In LC-MS/MS, after separation on the LC column, the analyte is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). mdpi.com The resulting molecular ion is selected in the first quadrupole (MS1), fragmented in a collision cell, and the resulting fragment ions are analyzed in the second quadrupole (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low concentrations, even in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose for volatile compounds or volatile derivatives. nih.gov It is the gold standard for identifying unknown volatile and semi-volatile impurities. biomedres.usthermofisher.com After separation in the GC column, compounds are typically ionized by Electron Ionization (EI), which creates a predictable and reproducible fragmentation pattern that can be searched against spectral libraries (like NIST) for identification.

Table 2: Representative Mass Spectrometry Parameters for N,N-Diphenylcinnamamide Analysis

| Parameter | LC-MS/MS (ESI+) | GC-MS (EI) of a Derivative |